molecular formula C18H20N4O3S3 B10991109 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide

Cat. No.: B10991109
M. Wt: 436.6 g/mol
InChI Key: QEVCXNRZRJDCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide involves multiple steps. One common method includes the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl chloride with a thiol compound to form the thioether linkage. This intermediate is then reacted with N-(4-sulfamoylbenzyl)propanamide under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the sulfamoylbenzyl moiety can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The thienopyrimidine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thienopyrimidine core and the sulfamoylbenzyl moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

The compound 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈N₄O₂S₂
  • Molecular Weight : 366.46 g/mol
  • CAS Number : Not explicitly available in the search results but can be derived from its components.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : The thieno[2,3-d]pyrimidine moiety is known to interact with kinases and phosphatases, potentially leading to the modulation of cell proliferation and apoptosis.
  • Antimicrobial Properties : Sulfamoyl groups are known for their antibacterial properties, suggesting that this compound may exhibit antimicrobial activity against various pathogens.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:

  • Case Study : A related compound demonstrated a significant reduction in melanoma cell proliferation by inducing G1 phase cell cycle arrest and promoting proteosomal degradation of TRP-2, a protein associated with melanin production and melanoma growth regulation .

Antimicrobial Activity

The sulfamoyl group contributes to the compound's potential as an antimicrobial agent. Research indicates that sulfamoyl derivatives exhibit activity against gram-positive and gram-negative bacteria.

Activity Type Target Pathogen Effect Observed
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansReduced viability

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : High probability of human intestinal absorption (0.9957).
  • Blood-Brain Barrier Penetration : Moderate likelihood (0.9886), indicating potential CNS effects.
  • Metabolism : Potential substrates for CYP450 enzymes suggest interactions with other drugs .

Toxicity Profile

Toxicological assessments are essential for determining safety:

  • Acute toxicity studies indicate moderate irritation potential and some systemic effects at high doses.
  • Long-term studies are necessary to evaluate chronic exposure risks.

Properties

Molecular Formula

C18H20N4O3S3

Molecular Weight

436.6 g/mol

IUPAC Name

3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C18H20N4O3S3/c1-11-12(2)27-18-16(11)17(21-10-22-18)26-8-7-15(23)20-9-13-3-5-14(6-4-13)28(19,24)25/h3-6,10H,7-9H2,1-2H3,(H,20,23)(H2,19,24,25)

InChI Key

QEVCXNRZRJDCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.